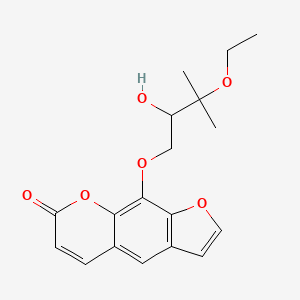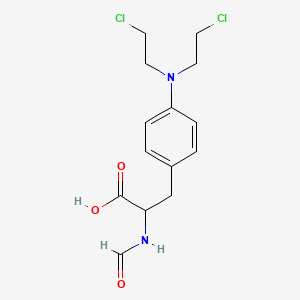
Methyl 4-(buta-1,3-dien-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-4-(buta-1,3-dien-1-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a buta-1,3-dien-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-4-(buta-1,3-dien-1-yl)benzoate can be achieved through several methods. One common approach involves the gold-catalyzed reaction of propargylic esters with vinylazides. This reaction proceeds via a vinyl attack of vinylazides at alkenyl gold carbenes, leading to the formation of buta-1,3-dien-2-yl esters .
Industrial Production Methods
Industrial production of methyl (E)-4-(buta-1,3-dien-1-yl)benzoate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of gold catalysts and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-4-(buta-1,3-dien-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl (E)-4-(buta-1,3-dien-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (E)-4-(buta-1,3-dien-1-yl)benzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl (Z)-4-(buta-1,3-dien-1-yl)benzoate: Similar structure but different geometric configuration.
Ethyl (E)-4-(buta-1,3-dien-1-yl)benzoate: Similar structure with an ethyl ester group instead of a methyl ester.
Methyl (E)-4-(buta-1,3-dien-1-yl)phenylacetate: Similar structure with a phenylacetate group instead of a benzoate group.
Uniqueness
Methyl (E)-4-(buta-1,3-dien-1-yl)benzoate is unique due to its specific geometric configuration and the presence of both a benzoate and a buta-1,3-dien-1-yl moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 4-[(1E)-buta-1,3-dienyl]benzoate |
InChI |
InChI=1S/C12H12O2/c1-3-4-5-10-6-8-11(9-7-10)12(13)14-2/h3-9H,1H2,2H3/b5-4+ |
InChI Key |
MCYVCGIHLWMEBG-SNAWJCMRSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C=C |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



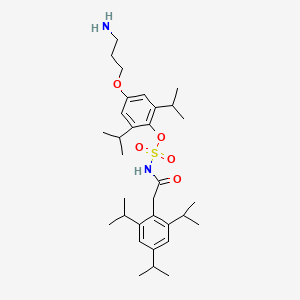

![(1R,2S,3S,5R,6S,9S)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B11930257.png)
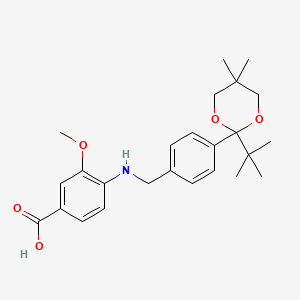

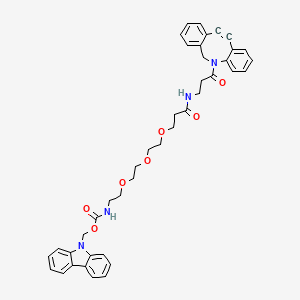
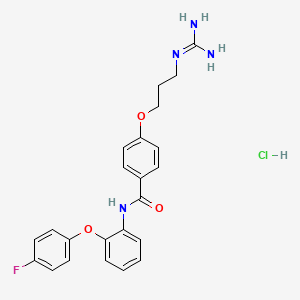
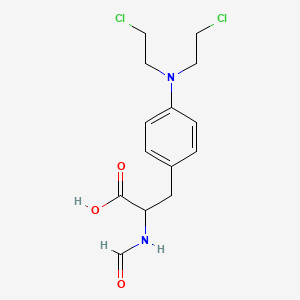
![3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride](/img/structure/B11930289.png)
![(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one](/img/structure/B11930306.png)
![(9S)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine](/img/structure/B11930310.png)
